Cas no 936074-68-9 (Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate)

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is a carbamate derivative featuring a benzodioxole core with an amino substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its functional group versatility, enabling further derivatization. The presence of the carbamate moiety enhances stability while maintaining reactivity for selective transformations. The benzodioxole scaffold contributes to potential bioactivity, making it a valuable intermediate in medicinal chemistry applications. Its well-defined structure and purity ensure reproducibility in synthetic pathways. Suitable for controlled reactions, this compound is often utilized in the development of novel pharmacophores or as a building block in heterocyclic chemistry.
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate structure
936074-68-9 structure
Product name:Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate
CAS No:936074-68-9
MF:C10H12N2O4
Molecular Weight:224.213282585144
MDL:MFCD09743352
CID:4720513

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate 化学的及び物理的性質

名前と識別子

    • ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate
    • Ethyl (6-aminobenzo[d][1,3]dioxol-5-yl)carbamate
    • N-(6-amino(2H-benzo[3,4-d]1,3-dioxolen-5-yl))ethoxycarboxamide
    • STK737662
    • SBB018678
    • ST085620
    • ethyl N-(6-amino-1,3-benzodioxol-5-yl)carbamate
    • carbamic acid, (6-amino-1,3-benzodioxol-5-yl)-, ethyl ester
    • Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate
    • MDL: MFCD09743352
    • インチ: 1S/C10H12N2O4/c1-2-14-10(13)12-7-4-9-8(3-6(7)11)15-5-16-9/h3-4H,2,5,11H2,1H3,(H,12,13)
    • InChIKey: IRKFKSOYYOSKEA-UHFFFAOYSA-N
    • SMILES: O1COC2C=C(C(=CC1=2)NC(=O)OCC)N

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 261
  • トポロジー分子極性表面積: 82.8

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB414872-500 mg
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate
936074-68-9
500MG
€254.60 2023-02-19
TRC
E258410-1000mg
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate
936074-68-9
1g
$ 720.00 2022-06-05
abcr
AB414872-5 g
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate
936074-68-9
5g
€907.00 2023-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1384457-5g
Ethyl (6-aminobenzo[d][1,3]dioxol-5-yl)carbamate
936074-68-9 97%
5g
¥9360.00 2024-04-24
Ambeed
A890007-5g
Ethyl (6-aminobenzo[d][1,3]dioxol-5-yl)carbamate
936074-68-9 97%
5g
$994.0 2024-04-16
Crysdot LLC
CD11009622-5g
Ethyl (6-aminobenzo[d][1,3]dioxol-5-yl)carbamate
936074-68-9 97%
5g
$752 2024-07-19
A2B Chem LLC
AJ00249-500mg
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate
936074-68-9 >95%
500mg
$467.00 2024-07-18
A2B Chem LLC
AJ00249-5g
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate
936074-68-9 >95%
5g
$995.00 2024-07-18
abcr
AB414872-1g
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate; .
936074-68-9
1g
€317.00 2025-02-21
TRC
E258410-250mg
Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate
936074-68-9
250mg
$ 275.00 2022-06-05

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate 関連文献

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamateに関する追加情報

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate (CAS No. 936074-68-9): An Overview of Its Structure, Properties, and Applications

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate (CAS No. 936074-68-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as ethyl 5-(aminocarbonyl)-1,3-benzodioxole-6-carboxylate, has garnered attention due to its unique structural features and potential therapeutic properties. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and recent research developments surrounding this compound.

Chemical Structure and Physical Properties

The molecular formula of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is C10H11NO4, with a molecular weight of approximately 209.20 g/mol. The compound features a benzodioxole ring system fused with an amino carbamate moiety. The presence of the benzodioxole ring imparts significant aromatic character to the molecule, while the amino carbamate group contributes to its reactivity and functional versatility.

In terms of physical properties, ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is a white crystalline solid at room temperature. It is moderately soluble in polar organic solvents such as methanol and ethanol but has limited solubility in water. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.

Synthesis Methods

The synthesis of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of ethyl 5-chloroformyl-1,3-benzodioxole-6-carboxylate with ammonia or an amine derivative under appropriate conditions. This reaction typically proceeds via nucleophilic substitution at the carbonyl carbon, leading to the formation of the desired amino carbamate product.

Another approach involves the coupling of ethyl 5-hydroxycarbamoyl-1,3-benzodioxole-6-carboxylate with an appropriate amine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). This method provides good yields and is particularly useful for preparing derivatives with specific functional groups.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate in various medical conditions. One area of significant interest is its role as a potential anti-inflammatory agent. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate has also been investigated for its neuroprotective effects. Studies have demonstrated that it can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that the compound may have broad-spectrum neuroprotective activity and could be further developed for therapeutic use.

Current Research Trends

The ongoing research on ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is focused on elucidating its mechanism of action at the molecular level and optimizing its pharmacological properties for clinical applications. One recent study published in the *Journal of Medicinal Chemistry* explored the binding interactions of this compound with key enzymes involved in inflammation and neurodegeneration. The results indicated that ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate selectively binds to these enzymes with high affinity, thereby modulating their activity in a targeted manner.

Another area of active research is the development of prodrugs based on ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate to improve its pharmacokinetic profile. Prodrugs are designed to enhance drug delivery by increasing bioavailability or reducing side effects. For example, researchers have synthesized prodrugs by attaching lipophilic moieties to the amino group of ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate, which significantly improved its oral absorption and brain penetration.

Conclusion

In conclusion, ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate (CAS No. 936074-68-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and functional groups make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and pharmacological properties, it is likely that this compound will play an increasingly important role in the treatment of various diseases in the future.

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